tert-Butyl (1-(4-bromo-2-fluorophenyl)ethyl)carbamate
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Overview
Description
tert-Butyl (1-(4-bromo-2-fluorophenyl)ethyl)carbamate: is a chemical compound with the molecular formula C13H17BrFNO2 and a molecular weight of 318.18 g/mol It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a tert-butyl group and a 4-bromo-2-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-(4-bromo-2-fluorophenyl)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-bromo-2-fluoroacetophenone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (1-(4-bromo-2-fluorophenyl)ethyl)carbamate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate, typically in polar aprotic solvents like DMF or DMSO.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed:
Substitution Reactions: Products include azido or thiocyanato derivatives.
Oxidation Reactions: Products may include carboxylic acids or ketones.
Reduction Reactions: Products can include alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl (1-(4-bromo-2-fluorophenyl)ethyl)carbamate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of carbamate derivatives on biological systems. It can be used to investigate enzyme inhibition and protein interactions .
Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may be used in the development of new drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be employed in the synthesis of polymers, coatings, and other advanced materials .
Mechanism of Action
The mechanism of action of tert-Butyl (1-(4-bromo-2-fluorophenyl)ethyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity. The bromine and fluorine atoms may also contribute to the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
- tert-Butyl 1-(4-Bromo-2-chlorophenyl)ethylcarbamate
- tert-Butyl 1-(4-Bromo-2-methylphenyl)ethylcarbamate
- tert-Butyl 1-(4-Bromo-2-iodophenyl)ethylcarbamate
Comparison: Compared to these similar compounds, tert-Butyl (1-(4-bromo-2-fluorophenyl)ethyl)carbamate is unique due to the presence of the fluorine atom. Fluorine atoms can significantly influence the compound’s chemical properties, such as its reactivity, stability, and binding affinity. This makes this compound particularly valuable in applications where these properties are crucial .
Properties
IUPAC Name |
tert-butyl N-[1-(4-bromo-2-fluorophenyl)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrFNO2/c1-8(16-12(17)18-13(2,3)4)10-6-5-9(14)7-11(10)15/h5-8H,1-4H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHQAHUJQKFOGMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Br)F)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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